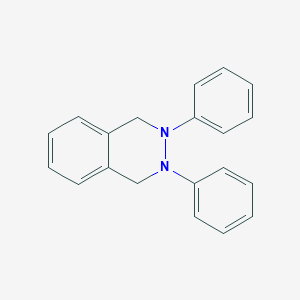

![molecular formula C14H16N2O2 B105425 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione CAS No. 16418-56-7](/img/structure/B105425.png)

2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

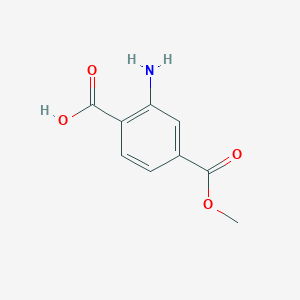

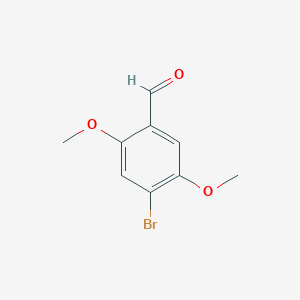

“2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione” is a chemical compound with a unique and complex molecular structure . It belongs to the class of spiro compounds and contains a diazaspiro ring system . The presence of a phenyl group in its structure adds to its aromatic and potentially reactive properties .

Synthesis Analysis

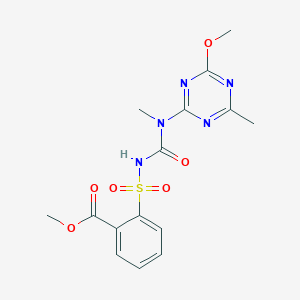

A simple, fast, and cost-effective three-step synthesis of a similar compound, “1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione”, has been developed . The reactions described proceed readily, with high yields and no further purification . Therefore, the proposed method, with an overall yield of 60%, offers a facile pathway to the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins), which constitute a privileged class of heterocyclic scaffolds with pharmacological interest .Molecular Structure Analysis

The molecular structure of “this compound” is complex, featuring a diazaspiro ring system . The presence of a phenyl group adds to its aromatic properties .Chemical Reactions Analysis

The synthesis of similar compounds involves reactions such as catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . In addition, unactivated yne-en-ynes reacted with a range of substituted aryl halides in the presence of Pd (OAc)2–PPh3 to afford diazaspiro decane with exocyclic double bonds .Mecanismo De Acción

While the specific mechanism of action for “2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione” is not mentioned in the retrieved papers, similar compounds have been found to have various therapeutic applications . For example, hydantoin derivatives showcase anticonvulsant, antidiabetic, anticancer, antiarrhythmic, and anti-inflammatory activity .

Direcciones Futuras

The future directions for “2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione” and similar compounds could involve further exploration of their therapeutic applications, given their wide range of documented therapeutic effects . Additionally, further optimization of their synthesis methods could also be a potential area of research .

Propiedades

IUPAC Name |

3-phenyl-2,3-diazaspiro[4.5]decane-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-12-14(9-5-2-6-10-14)13(18)16(15-12)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSDGDGZYDTPPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(=O)NN(C2=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506503 |

Source

|

| Record name | 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16418-56-7 |

Source

|

| Record name | 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Tetradec-4-yn-1-yl)oxy]oxane](/img/structure/B105352.png)